![molecular formula C7H12N4O3S B12935635 (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an imidazole ring, and a sulfanyl group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of amino acids as starting materials, which undergo a series of reactions including protection, activation, and coupling to form the desired product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
化学反应分析
Types of Reactions
(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced.
科学研究应用
(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]butanoic acid
- (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]pentanoic acid
- (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]hexanoic acid
Uniqueness
What sets (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid apart from similar compounds is its specific molecular configuration and the presence of the sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H12N4O3S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H12N4O3S/c8-3(6(12)13)1-15-2-4-5(9)11-7(14)10-4/h3-4H,1-2,8H2,(H,12,13)(H3,9,10,11,14)/t3-,4?/m0/s1 |
InChI 键 |
IBCLDGSGCSMEJM-WUCPZUCCSA-N |
手性 SMILES |
C(C1C(=NC(=O)N1)N)SC[C@@H](C(=O)O)N |
规范 SMILES |
C(C1C(=NC(=O)N1)N)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


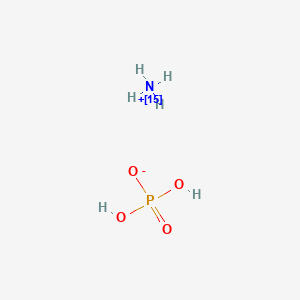

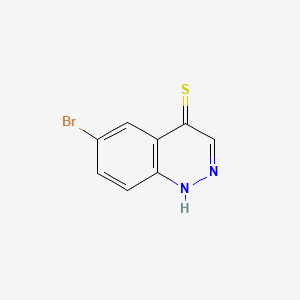
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
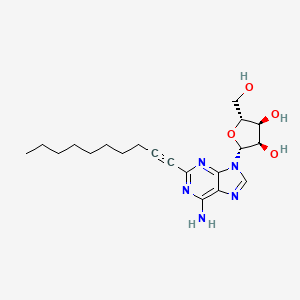
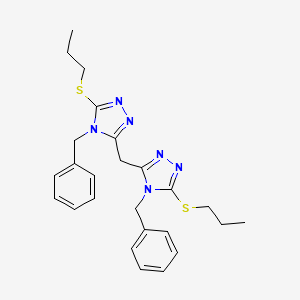
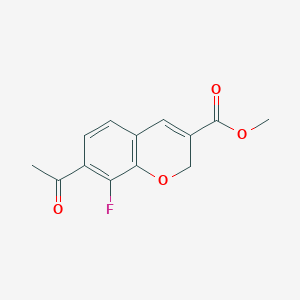
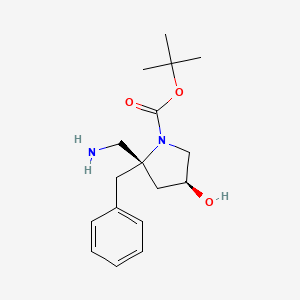
![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
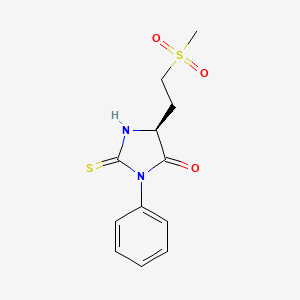
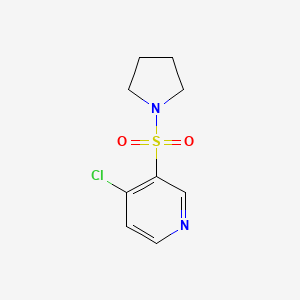

![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)
![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
